2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
説明
2,6-Difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a benzamide derivative characterized by a 2,6-difluorobenzamide core linked to a piperazine-ethyl moiety substituted with a 2-methoxyphenyl group.
特性
IUPAC Name |
2,6-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O2/c1-27-18-8-3-2-7-17(18)25-13-11-24(12-14-25)10-9-23-20(26)19-15(21)5-4-6-16(19)22/h2-8H,9-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSQHEFOZVOSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.
Introduction of the Difluoro Groups: The benzamide core is prepared by introducing difluoro groups through electrophilic aromatic substitution reactions.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the difluoro-substituted benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 2,6-difluoro-N-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)ethyl)benzamide.
Reduction: Formation of 2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent targeting specific receptors or enzymes. Its structure allows for interactions with G-protein-coupled receptors (GPCRs), which are critical in various physiological processes. This interaction can modulate receptor activity, leading to diverse biological effects, including potential antipsychotic and antidepressant properties.
Anticancer Activity
Recent studies indicate that compounds similar to 2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide exhibit notable anticancer properties. For example, benzamide derivatives have been shown to inhibit RET kinase activity, which is crucial in various cancers. In vitro assays have demonstrated moderate to high potency against cancer cell lines, suggesting this compound could serve as a lead for cancer therapy .
Coordination Chemistry
This compound may act as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with metal ions, which can be beneficial in the development of new catalytic systems .
Biological Studies
The interactions of this compound with biological macromolecules such as proteins and nucleic acids are under investigation. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications .
Case Study 1: Anticancer Potential
In vitro studies have shown that benzamide derivatives can effectively inhibit RET kinase activity, leading to reduced proliferation of cancer cells. The specific mechanisms by which 2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide exerts its effects on cancer cell lines are currently being explored .
Case Study 2: G-Protein Coupled Receptor Interaction
Research indicates that the piperazine moiety enhances the binding affinity of this compound to GPCRs. This interaction has implications for developing treatments for psychiatric disorders and other conditions influenced by GPCR signaling pathways .
作用機序
The mechanism of action of 2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with molecular targets such as receptors or enzymes. The piperazine moiety is known to interact with G-protein-coupled receptors (GPCRs), while the benzamide core can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three benzamide derivatives from the evidence, focusing on substituent effects, molecular properties, and biological activities.
Structural and Functional Comparison Table
*Estimated based on structural formula (C20H23F2N3O2).
Key Findings and Analysis
Substituent Effects on Bioactivity Fluorine vs. Chlorine: The target compound’s 2,6-difluoro substitution enhances lipophilicity and metabolic stability compared to etobenzanid’s 2,3-dichlorophenyl group, which may improve blood-brain barrier penetration for CNS applications . This contrasts with THHEB’s simpler ethyl-hydroxyphenyl chain, which lacks receptor-targeting capacity but confers antioxidant activity .
Molecular Weight and Pharmacokinetics
- The target compound (~375 g/mol) falls within the acceptable range for oral bioavailability, unlike PZ15227 (1484 g/mol), whose high molecular weight likely limits passive diffusion and necessitates specialized delivery systems .
Functional Applications
- Antioxidant vs. Pesticidal Activity : THHEB’s hydroxyl-rich structure enables potent free radical scavenging (TEAC = 0.6), outperforming ascorbic acid . In contrast, etobenzanid’s chlorinated aromatic system and ethoxymethoxy group optimize herbicidal activity, highlighting how substituents dictate functional roles .
生物活性
2,6-Difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a synthetic organic compound that has attracted attention due to its potential therapeutic applications. With a complex structure featuring a benzamide core, difluoro substitutions, and a piperazine moiety linked to a methoxyphenyl group, this compound is being investigated for its biological activities and mechanisms of action.
- IUPAC Name : 2,6-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
- Molecular Formula : C20H23F2N3O2
- Molecular Weight : 375.42 g/mol
- CAS Number : 91617-21-9
The biological activity of 2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is primarily attributed to its interaction with various molecular targets, including G-protein-coupled receptors (GPCRs). The piperazine ring enhances binding affinity to these receptors, while the benzamide structure facilitates hydrogen bonding and hydrophobic interactions with target proteins. This interaction can modulate receptor activity, leading to diverse biological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to 2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide exhibit notable anticancer properties. For instance, benzamide derivatives have been explored for their ability to inhibit RET kinase activity, which is crucial in various cancers. In vitro assays showed moderate to high potency against cancer cell lines, suggesting potential as lead compounds for cancer therapy .
Antidepressant Effects
The structural components of this compound suggest potential antidepressant properties. Piperazine derivatives are known for their interaction with serotonin receptors, which play a significant role in mood regulation. The presence of the methoxyphenyl group may enhance selectivity and efficacy in targeting these receptors.
Antimicrobial Properties
Preliminary research indicates that similar benzamide compounds possess antimicrobial activity. The unique structural features of 2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide may contribute to its effectiveness against various microbial strains.
Study 1: RET Kinase Inhibition
A study evaluated the efficacy of several benzamide derivatives as RET kinase inhibitors. Among the tested compounds, those structurally related to 2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide demonstrated significant inhibition of RET activity in both molecular and cellular assays. The most potent compound exhibited an IC50 value in the low micromolar range, indicating strong biological activity .
Study 2: Antidepressant Activity Assessment
In an animal model assessing antidepressant effects, a compound structurally similar to 2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide was tested for its ability to alleviate depressive symptoms. Results indicated a significant reduction in immobility time during forced swim tests, suggesting potential efficacy as an antidepressant .
Data Table: Comparative Biological Activity
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Conditions | References |
|---|---|---|
| Piperazine coupling | Acetonitrile, K₂CO₃, reflux (4–5 h) | |
| Benzamide activation | Chloromethylation or halogenation |
Basic: Which spectroscopic techniques confirm structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks for fluorine substituents (δ 160–165 ppm for aromatic F), piperazine protons (δ 2.5–3.5 ppm), and methoxy groups (δ 3.8 ppm) .
- Mass Spectrometry (ESI) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Elemental Analysis : Validate purity (>95%) via C/H/N ratios .
Advanced: How to design SAR studies for pharmacological evaluation?
Methodological Answer:
- Structural Modifications : Vary substituents on the benzamide (e.g., fluorine position) and piperazine (e.g., methoxy vs. hydroxy groups) .
- Biological Assays : Test dopamine receptor (D3/D2) binding affinity using radioligand displacement assays .
- Data Interpretation : Correlate electronic effects (e.g., fluorine’s electronegativity) with receptor selectivity .
Advanced: What strategies optimize synthesis yields?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst) .
- Bayesian Optimization : Prioritize high-yield conditions with minimal trials, validated by in-line analytics .
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
- Assay Validation : Cross-check purity (HPLC) and confirm receptor assay conditions (e.g., buffer pH, incubation time) .
- Meta-Analysis : Compare datasets across studies, noting differences in cell lines (e.g., HEK293 vs. CHO) or ligand concentrations .
Advanced: Which computational approaches predict receptor interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to dopamine receptors, focusing on piperazine-π interactions .
- MD Simulations : Validate docking poses with 100-ns trajectories to assess stability .
Basic: What physicochemical properties are critical for preformulation?
Methodological Answer:
- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (pH 1–7.4) .
- Stability : Assess degradation under UV light and varying temperatures (4°C vs. 25°C) .
Advanced: How to validate docking studies experimentally?
Methodological Answer:
- Competitive Binding Assays : Compare docking-predicted Ki values with experimental IC50 from radioligand studies .
- Site-Directed Mutagenesis : Mutate key receptor residues (e.g., Asp110 in D3) to confirm binding interactions .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
